molecular formula C20H18O3 B12799146 syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide CAS No. 115225-74-6

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide

Cat. No.: B12799146
CAS No.: 115225-74-6
M. Wt: 306.4 g/mol
InChI Key: SZIWZGXOWBSPTO-FUMNGEBKSA-N
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Description

syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide: is a metabolically activated form of 7,12-Dimethylbenz(a)anthracene, a polycyclic aromatic hydrocarbon (PAH). This compound is known for its potent carcinogenic properties and is widely used in cancer research to study tumor initiation and progression .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of syn-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide involves multiple steps. Initially, 7,12-Dimethylbenz(a)anthracene undergoes metabolic activation to form 7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol. This intermediate is then further oxidized to form the epoxide .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo further oxidation to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the epoxide group to a diol.

    Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under mild conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a model compound to study the reactivity of PAHs and their derivatives.

Biology:

  • Investigated for its role in DNA adduct formation and mutagenesis.

Medicine:

  • Utilized in cancer research to understand the mechanisms of tumor initiation and progression.

Industry:

Mechanism of Action

Mechanism: The compound exerts its effects by forming stable DNA adducts. These adducts result from the reaction of the epoxide group with purine bases in DNA, leading to mutations. The primary molecular target is the adenine base at codon 61 of the H-ras gene, resulting in a -CAA- to -CTA- mutation .

Molecular Targets and Pathways:

Comparison with Similar Compounds

    7,12-Dimethylbenz(a)anthracene: The parent compound.

    anti-7,12-Dimethylbenz(a)anthracene-3,4-dihydrodiol 1,2-epoxide: Another diastereomer with similar properties.

Uniqueness:

Properties

CAS No.

115225-74-6

Molecular Formula

C20H18O3

Molecular Weight

306.4 g/mol

IUPAC Name

(3S,5R,6S,7R)-12,19-dimethyl-4-oxapentacyclo[9.8.0.02,8.03,5.013,18]nonadeca-1(19),2(8),9,11,13,15,17-heptaene-6,7-diol

InChI

InChI=1S/C20H18O3/c1-9-11-5-3-4-6-12(11)10(2)15-13(9)7-8-14-16(15)19-20(23-19)18(22)17(14)21/h3-8,17-22H,1-2H3/t17-,18+,19+,20-/m1/s1

InChI Key

SZIWZGXOWBSPTO-FUMNGEBKSA-N

Isomeric SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)[C@H]5[C@H](O5)[C@H]([C@@H]3O)O

Canonical SMILES

CC1=C2C=CC3=C(C2=C(C4=CC=CC=C14)C)C5C(O5)C(C3O)O

Origin of Product

United States

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